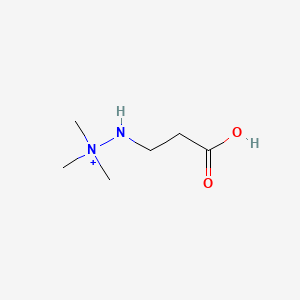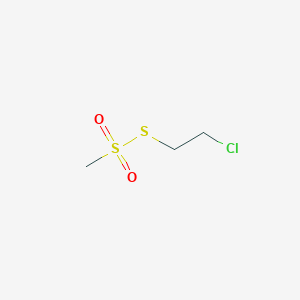![molecular formula C25H41O3S- B12352486 2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate](/img/structure/B12352486.png)
2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate is a chemical compound with the molecular formula C25H42O3S and a molecular weight of 421.66 g/mol . This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
The synthesis of 2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl bromide with a sulfur-containing compound . The reaction conditions often include the use of solvents such as alcohols and may require specific temperature and pressure settings to optimize yield and purity .
Chemical Reactions Analysis
2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different hydroxy derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The antioxidant properties of 2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them . The molecular targets include reactive oxygen species (ROS) and other free radicals, which are involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar compounds include:
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Another antioxidant used in polymer chemistry.
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Known for its antioxidant properties and used in various chemical applications.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Used in organic synthesis and as an intermediate in the production of other chemicals.
2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate stands out due to its unique combination of stability, reactivity, and antioxidant properties, making it highly valuable in both research and industrial applications.
Properties
Molecular Formula |
C25H41O3S- |
|---|---|
Molecular Weight |
421.7 g/mol |
IUPAC Name |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylsulfanyl]-4-ethyloctanoate |
InChI |
InChI=1S/C25H42O3S/c1-9-11-12-17(10-2)15-21(23(27)28)29-16-18-13-19(24(3,4)5)22(26)20(14-18)25(6,7)8/h13-14,17,21,26H,9-12,15-16H2,1-8H3,(H,27,28)/p-1 |
InChI Key |
HQPGFQICNWHPID-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)CC(C(=O)[O-])SCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 3-[(1E)-2-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]-1-methylethenyl]-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B12352403.png)
![1-Butyl-3-(3-hydroxypropyl)-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione](/img/structure/B12352407.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone,monohydrochloride](/img/structure/B12352412.png)
![beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI)](/img/structure/B12352421.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methyl-1,3-diazinan-2-one](/img/structure/B12352439.png)


![manganese(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12352450.png)
![Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane](/img/structure/B12352456.png)

![N-[(2S,3S,4R,5R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide](/img/structure/B12352478.png)

